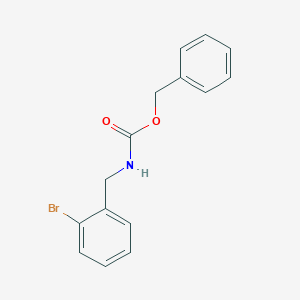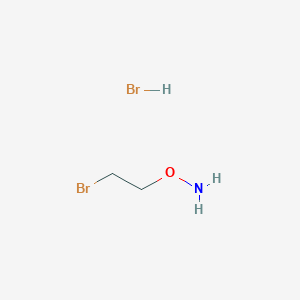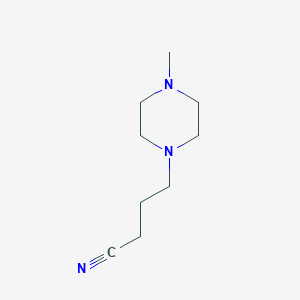
4-(4-Methylpiperazin-1-yl)butanenitrile
Übersicht
Beschreibung
“4-(4-Methylpiperazin-1-yl)butanenitrile” is a chemical compound1. It belongs to the class of organic compounds known as benzenesulfonamides2. It is used as an intermediate in pharmaceuticals3.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature43. However, specific synthesis methods for “4-(4-Methylpiperazin-1-yl)butanenitrile” are not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular formula of “4-(4-Methylpiperazin-1-yl)butanenitrile” is C9H17N356. The molecular weight is 167.25 g/mol56.
Chemical Reactions Analysis
Specific chemical reactions involving “4-(4-Methylpiperazin-1-yl)butanenitrile” are not readily available in the retrieved sources.Physical And Chemical Properties Analysis
The predicted boiling point of “4-(4-Methylpiperazin-1-yl)butanenitrile” is 293.3±25.0 °C6. The predicted density is 0.969±0.06 g/cm36. The predicted pKa is 7.62±0.106.Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The specific scientific field is Inflammopharmacology .
Comprehensive and Detailed Summary of the Application
The compound “4-(4-Methylpiperazin-1-yl)butanenitrile” is used in the creation of a new piperazine derivative, known as LQFM182 . This derivative has been studied for its anti-nociceptive (pain-relieving) and anti-inflammatory effects .
Detailed Description of the Methods of Application or Experimental Procedures
To evaluate the anti-nociceptive activity of LQFM182, several tests were used, including the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan . Inflammatory parameters such as cell migration, myeloperoxidase enzyme activity, and the levels of TNF-α and IL-1β cytokines in pleural exudate were also evaluated .
Thorough Summary of the Results or Outcomes Obtained
LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Safety And Hazards
Specific safety and hazard information for “4-(4-Methylpiperazin-1-yl)butanenitrile” is not readily available in the retrieved sources. However, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation7.
Zukünftige Richtungen
“4-(4-Methylpiperazin-1-yl)butanenitrile” is currently used for research purposes5. Its future directions could include further exploration of its properties and potential applications in pharmaceuticals3.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always handle chemicals with appropriate safety precautions.
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQJFCEGVTMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595255 | |
| Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)butanenitrile | |
CAS RN |
244291-81-4 | |
| Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)
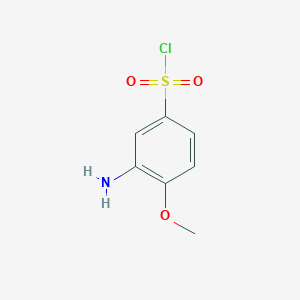
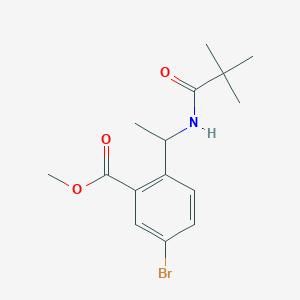
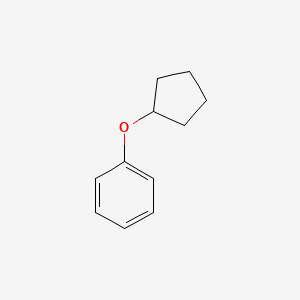
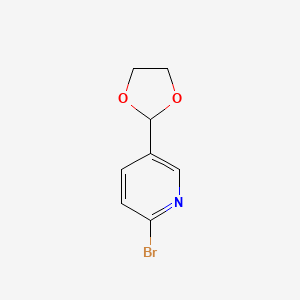
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
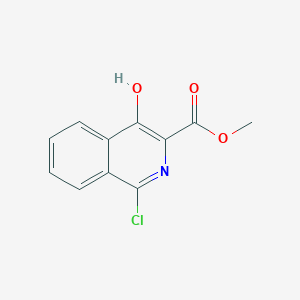
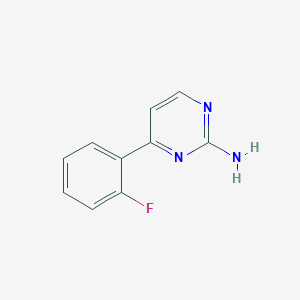
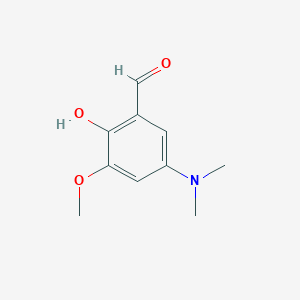
![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)
